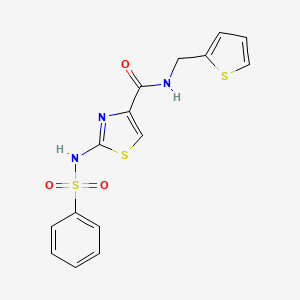
2-(phenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide
Übersicht
Beschreibung
2-(phenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H13N3O3S3 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(phenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.
Antibacterial Properties
Recent studies have highlighted the compound's antibacterial activity, particularly against strains resistant to conventional antibiotics. It has been shown to inhibit the activity of metallo-beta-lactamase (MBL) enzymes, which are responsible for antibiotic resistance in certain bacteria. This mechanism suggests that the compound could be a valuable addition to the arsenal against multidrug-resistant bacterial infections .
Antifungal and Anticancer Activities
In addition to its antibacterial properties, the compound exhibits antifungal activity. Research indicates that thiazole derivatives can inhibit fungal growth, making them potential candidates for antifungal drug development. Moreover, preliminary studies suggest that this compound may possess anticancer properties, although further investigation is required to elucidate its mechanisms and efficacy in cancer models .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives, including this compound, can be significantly influenced by structural modifications. The presence of the phenylsulfonamide moiety is crucial for enhancing interactions with biological targets. Studies have demonstrated that variations in substituents on the thiazole ring can lead to differing levels of biological activity, emphasizing the importance of SAR in drug design .
Case Studies and Research Findings
A variety of studies have explored the biological implications of this compound:
- Antibacterial Efficacy : In vitro assays demonstrated that the compound effectively inhibited bacterial growth at low concentrations, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Cytotoxicity Assays : Cell viability tests on cancer cell lines showed that the compound could induce apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent .
- Fungal Inhibition : The compound was tested against several fungal strains, showing significant inhibition rates that support its development as an antifungal therapeutic.
Data Tables
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S3/c19-14(16-9-11-5-4-8-22-11)13-10-23-15(17-13)18-24(20,21)12-6-2-1-3-7-12/h1-8,10H,9H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBWXFHQZCMTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















